molecular formula C14H23N3O B8749324 2-(Methyloxy)-4-(4-propyl-1-piperazinyl)aniline

2-(Methyloxy)-4-(4-propyl-1-piperazinyl)aniline

Cat. No. B8749324
M. Wt: 249.35 g/mol
InChI Key: ONODIBIXSFKWIU-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine (Intermediate B50, 1.5 g, 5.4 mmol), FeCl3 (0.300 g, 1.85 mmol), activated carbon (2.0 g), and hydrazine hydrate (2.1 mL, 65 mmol) was heated in methanol (50 mL) for 3 hours. The mixture was filtered over celite and concentrated to give 2-(methyloxy)-4-(4-propyl-1-piperazinyl)aniline as a white solid (1.03 g, 4.2 mmol, 78% yield). 1H NMR (400 MHz, CDCl3) δ ppm 0.93 (t, J=7.51 Hz, 3 H), 1.51-1.61 (m, 2 H), 2.37 (d, J=8.06 Hz, 2 H), 2.57-2.66 (m, 4 H), 3.09-3.10 (m, 4 H), 3.53 (s, 2 H), 3.83 (s, 3 H), 6.42 (dd, J=8.24, 2.38 Hz, 1H), 6.52 (d, J=2.20 Hz, 1 H), 6.64 (d, J=8.42 Hz, 1 H).
Name
1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH3:20])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.O.NN>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][CH3:20])[CH2:16][CH2:17]2)[CH:6]=[CH:7][C:8]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CCC
Name
FeCl3
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
2.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)N1CCN(CC1)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.